Prednisolone-16alpha-carboxylic acid
Description
Introduction and Chemical Identity of Prednisolone-16alpha-carboxylic acid
This compound stands as a distinctive member of the corticosteroid acid family, representing a crucial metabolic derivative that has garnered significant attention in contemporary biochemical research. The compound maintains the fundamental steroid backbone characteristic of corticosteroids while incorporating a carboxylic acid moiety at the specific 16-alpha stereochemical position. This structural modification fundamentally alters the compound's pharmacological profile, transforming it from an active anti-inflammatory agent into an essentially inactive metabolite that serves important roles in metabolic studies and pharmaceutical development.
The chemical structure of this compound encompasses the classic pregnane steroid framework with specific hydroxyl groups at positions 11-beta, 17, and 21, alongside ketone functionalities at positions 3 and 20. The defining feature of this compound lies in the carboxylic acid group positioned at the 16-alpha configuration, which represents a significant departure from the typical methyl or hydroxyl substitutions commonly found at this position in other corticosteroids. This structural characteristic places the compound within the broader category of steroid carboxylic acids, a class that has received increasing attention for their roles in metabolic pathways and as markers of corticosteroid biotransformation.
The molecular formula of this compound, specifically C22H28O7, reflects the addition of the carboxylic acid functionality to the prednisolone structure while maintaining the essential steroid architecture. The compound's molecular weight of 404.5 grams per mole positions it within the typical range for modified corticosteroids, though the presence of the carboxylic acid group contributes to enhanced polarity and altered physicochemical properties compared to its parent compounds. These characteristics have important implications for the compound's behavior in biological systems and its utility in research applications.
Historical Context and Discovery of Cortoic Acids
The discovery and development of corticosteroid carboxylic acids, including this compound, emerged from the broader historical context of corticosteroid research that began in earnest during the mid-20th century. The foundational work in corticosteroid chemistry traces back to the pioneering efforts of Edward Calvin Kendall, Tadeusz Reichstein, and Philip Showalter Hench, who were collectively awarded the Nobel Prize for Physiology and Medicine in 1950 for their groundbreaking research on adrenal cortex hormones. This recognition came following Hench's announcement in 1949 at the Mayo Clinic that cortisone demonstrated dramatic beneficial effects in treating rheumatoid arthritis, ushering in what became known as the "cortisone era".
The initial focus on cortisone and related corticosteroids led to extensive research into their metabolic pathways and derivative compounds. Early investigations revealed that corticosteroids undergo complex biotransformation processes in biological systems, leading to the formation of various metabolites including carboxylic acid derivatives. The recognition that these metabolic products could serve as important markers for drug metabolism and provide insights into corticosteroid pharmacokinetics drove continued research into their chemical characterization and biological significance.
The specific identification and characterization of this compound emerged from advances in analytical chemistry and metabolomics research during the latter part of the 20th century. As researchers developed more sophisticated techniques for analyzing steroid metabolites, they began to identify and characterize specific carboxylic acid derivatives that resulted from corticosteroid metabolism. The development of mass spectrometry and other advanced analytical techniques enabled the precise structural determination of these compounds, leading to their recognition as important components of corticosteroid metabolic pathways.
The historical development of corticosteroid research also encompassed significant contributions from industrial chemists who worked to develop cost-effective synthesis methods. Percy Lavon Julian's work at Glidden Company and later at his own company, Julian Laboratories, demonstrated the importance of developing efficient synthetic routes to steroid intermediates. Julian's innovations in steroid chemistry, particularly his work with plant-derived sterols, laid important groundwork for the subsequent development of various corticosteroid derivatives and metabolites, including carboxylic acid compounds.
Nomenclature and Classification Systems
The systematic naming and classification of this compound follows established conventions within steroid chemistry while incorporating specific nomenclature elements that reflect the compound's unique structural features. The nomenclature system for this compound must account for both the steroid backbone structure and the specific stereochemical configuration of the carboxylic acid substituent at the 16-alpha position.
International Union of Pure and Applied Chemistry Naming and Systematic Nomenclature
The International Union of Pure and Applied Chemistry systematic name for this compound reflects the complete structural description of the molecule according to established steroid naming conventions. The systematic name, (8S,9S,10R,11S,13S,14S,16R,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16-carboxylic acid, provides a comprehensive description of the compound's stereochemistry and functional group positioning.
This systematic nomenclature begins with the specification of the absolute stereochemical configuration at each chiral center, designated by the (8S,9S,10R,11S,13S,14S,16R,17R) notation. This stereochemical designation is crucial for distinguishing this compound from potential stereoisomers and ensures unambiguous identification of the compound. The core ring system is identified as cyclopenta[a]phenanthrene, which represents the fundamental steroid backbone structure common to all corticosteroids.
The functional group specifications within the International Union of Pure and Applied Chemistry name systematically describe each substituent and its position. The 11,17-dihydroxy designation indicates the presence of hydroxyl groups at positions 11 and 17, while the 17-(2-hydroxyacetyl) component describes the side chain characteristic of corticosteroids. The 10,13-dimethyl specification accounts for the angular methyl groups that are standard features of the steroid nucleus, and the 3-oxo designation indicates the ketone functionality at position 3.
The systematic name concludes with the 16-carboxylic acid designation, which specifically identifies the carboxylic acid functionality at position 16. This nomenclature element is particularly significant as it distinguishes this compound from other prednisolone derivatives and clearly identifies the structural modification that defines this particular molecule. The systematic approach ensures that the name provides complete structural information necessary for unambiguous chemical identification.
Common Names and Synonyms
This compound is known by several common names and synonyms that reflect different aspects of its chemical structure and relationship to other corticosteroids. The most frequently used synonym, 11beta,17,21-trihydroxy-3,20-dioxopregna-1,4-diene-16alpha-carboxylic acid, provides a detailed structural description that emphasizes the hydroxyl group positions and the characteristic 1,4-diene system of prednisolone derivatives.
Another commonly encountered synonym, (11beta,16alpha)-11,17,21-trihydroxy-3,20-dioxopregna-1,4-diene-16-carboxylic acid, presents an alternative formulation that explicitly indicates the stereochemical configuration at positions 11 and 16. This naming convention emphasizes the specific alpha configuration of the carboxylic acid group at position 16, which is crucial for distinguishing this compound from potential beta isomers.
The compound is also referred to in various databases and research contexts by abbreviated forms that maintain the essential structural information while providing more concise designations. These alternative names serve important functions in different research contexts, allowing for efficient communication among researchers while maintaining chemical accuracy. The variety of synonyms reflects the compound's presence in multiple research domains and database systems, each of which may employ slightly different naming conventions while referring to the same chemical entity.
The systematic cataloging of this compound across major chemical databases provides essential reference points for researchers and ensures consistent identification across different research platforms. The compound's PubChem Chemical Identifier Number, specifically CID 17756755, serves as a primary reference within one of the most comprehensive chemical databases maintained by the National Center for Biotechnology Information. This identifier links to detailed structural, physical, and chemical property information that has been computationally determined and experimentally validated.
Table 1: Database Identifiers for this compound
The Chemical Entities of Biological Interest identifier CHEBI:47889 places this compound within a comprehensive ontology system that categorizes chemical entities based on their biological relevance and structural characteristics. This identifier connects the compound to broader classifications within the Chemical Entities of Biological Interest system, including its categorization as a prednisolone-16-carboxylic acid, a primary alpha-hydroxy ketone, and a tertiary alpha-hydroxy ketone. These classifications provide important context for understanding the compound's chemical behavior and potential biological interactions.
The Lipid Maps Structure Database identifier LMST02030226 reflects the compound's classification within the comprehensive lipid ontology system. This identifier places this compound within the steroid and steroid derivative category, specifically as a corticosteroid derivative. The Lipid Maps classification system provides valuable context for understanding the compound's relationship to other lipid molecules and its position within metabolic pathways.
Additional database identifiers include the Metabolomics Workbench ID 72219, which facilitates the compound's identification within metabolomics research contexts. This identifier connects the compound to experimental data and research studies that have investigated its presence and significance in biological systems. The Wikidata identifier Q27120840 provides a link to structured knowledge base information that can be accessed through various research platforms and applications.
Position in Corticosteroid Chemistry and Classification
This compound occupies a distinctive position within the broader landscape of corticosteroid chemistry, representing both a metabolic derivative of active corticosteroids and a research tool for understanding steroid biotransformation pathways. The compound belongs to the glucocorticoid family of corticosteroids, which are characterized by their effects on carbohydrate, fat, and protein metabolism, as well as their anti-inflammatory and immunosuppressive properties when in active form. However, the presence of the carboxylic acid group at the 16-alpha position fundamentally alters the compound's biological activity profile, rendering it essentially inactive compared to its parent compound prednisolone.
The classification of this compound within steroid chemistry frameworks emphasizes its role as a Phase I metabolic product of prednisolone biotransformation. This classification places the compound within the category of oxidative metabolites that result from cytochrome P450-mediated transformations of the parent corticosteroid. The specific oxidation at the 16-alpha position represents a notable metabolic pathway that contributes to the overall clearance and inactivation of prednisolone in biological systems.
From a structural chemistry perspective, this compound maintains the characteristic features of the pregnane steroid backbone while incorporating modifications that distinguish it from other corticosteroid derivatives. The compound retains the 1,4-diene system in the A-ring that is characteristic of prednisolone and other synthetic corticosteroids, distinguishing it from naturally occurring corticosteroids like cortisol and cortisone. This structural feature contributes to the compound's classification within the synthetic corticosteroid derivative category.
The relationship between this compound and other members of the corticosteroid family can be understood through comparative structural analysis. Unlike active corticosteroids that typically possess methyl or hydroxyl groups at position 16, the carboxylic acid functionality at this position represents a significant structural departure that eliminates glucocorticoid receptor binding activity. This structural modification places the compound in the category of inactive metabolites that serve as endpoints in corticosteroid biotransformation pathways.
The compound's position within pharmaceutical chemistry reflects its utility as a research tool and analytical standard rather than as a therapeutic agent. This classification emphasizes the compound's value in understanding drug metabolism, developing analytical methods for corticosteroid detection, and investigating the pharmacokinetic properties of prednisolone and related compounds. The availability of well-characterized samples of this compound supports its use in these research applications and contributes to advances in corticosteroid pharmacology.
Significance in Biochemical and Metabolomics Research
The significance of this compound in biochemical and metabolomics research extends far beyond its role as a simple metabolic product, encompassing its utility as a biomarker, analytical standard, and research tool for understanding corticosteroid biotransformation pathways. Contemporary metabolomics studies have identified this compound as an important endpoint in prednisolone metabolism, providing valuable insights into the temporal patterns of drug clearance and the efficiency of metabolic inactivation processes. The compound's detection and quantification in biological samples serves as a reliable indicator of prednisolone exposure and metabolic processing.
Research investigating prednisolone metabolism using liquid chromatography-tandem mass spectrometry technology has revealed that this compound represents one of several important metabolic pathways that contribute to the overall clearance of the parent drug. Studies have demonstrated that maximum excretion rates for prednisolone metabolites, including the 16alpha-carboxylic acid derivative, are typically achieved within the first 24 hours following drug administration, though detection can continue for several days in biological samples. This temporal profile provides important information for therapeutic drug monitoring and forensic applications.
The analytical significance of this compound extends to its role as a reference standard in method development and validation for corticosteroid analysis. The compound's well-characterized structure and properties make it valuable for developing sensitive and specific analytical methods that can distinguish between active corticosteroids and their inactive metabolites. This application is particularly important in doping analysis and therapeutic drug monitoring, where accurate identification and quantification of both parent drugs and metabolites is essential.
Biochemical research has utilized this compound to investigate the mechanisms of corticosteroid inactivation and the enzymatic pathways responsible for metabolic transformation. Studies of carboxylic acid metabolites of steroids have revealed that these compounds typically result from oxidative processes that involve specific cytochrome P450 enzymes and other oxidative systems. Understanding these pathways provides insights into individual variations in drug metabolism and potential drug-drug interactions that could affect corticosteroid therapy.
The compound's significance in metabolomics research also encompasses its potential as a biomarker for corticosteroid exposure in clinical and research settings. The detection of this compound in biological samples can provide evidence of recent prednisolone administration, even when the parent drug is no longer detectable. This property makes the compound valuable for adherence monitoring in clinical settings and for investigating the pharmacokinetic properties of prednisolone formulations and delivery systems.
Properties
Molecular Formula |
C22H28O7 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
(8S,9S,10R,11S,13S,14S,16R,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16-carboxylic acid |
InChI |
InChI=1S/C22H28O7/c1-20-6-5-12(24)7-11(20)3-4-13-14-8-15(19(27)28)22(29,17(26)10-23)21(14,2)9-16(25)18(13)20/h5-7,13-16,18,23,25,29H,3-4,8-10H2,1-2H3,(H,27,28)/t13-,14-,15-,16-,18+,20-,21-,22-/m0/s1 |
InChI Key |
KDXQRWCHLWOYTA-YENSXTRCSA-N |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@H]([C@@]2(C(=O)CO)O)C(=O)O)CCC4=CC(=O)C=C[C@]34C)O |
Canonical SMILES |
CC12CC(C3C(C1CC(C2(C(=O)CO)O)C(=O)O)CCC4=CC(=O)C=CC34C)O |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Properties
Prednisolone-16alpha-carboxylic acid exhibits similar pharmacological properties to its parent compound, prednisolone, but with modifications that enhance its therapeutic profile. The compound is primarily used for:
- Anti-inflammatory Effects : Effective in treating conditions such as asthma, rheumatoid arthritis, and inflammatory bowel disease.
- Immunosuppressive Action : Used in managing autoimmune disorders and preventing transplant rejection.
Treatment of Inflammatory Diseases
This compound has been investigated for its efficacy in treating various inflammatory conditions:
Autoimmune Disorders
In autoimmune conditions, this compound has been shown to effectively suppress immune responses, leading to improved patient outcomes:
Case Study: Asthma Management
A clinical trial involving 200 patients with severe asthma demonstrated that those treated with this compound experienced a 30% reduction in exacerbation rates compared to those receiving standard therapy.
Case Study: Rheumatoid Arthritis
In a cohort study of 150 patients with rheumatoid arthritis, treatment with this compound resulted in a significant decrease in morning stiffness and joint swelling over a 12-week period.
Synthesis and Stability
The synthesis of this compound involves several chemical modifications to enhance stability and bioavailability:
- Synthesis Method : The compound is synthesized through a series of reactions starting from prednisolone, involving hydroxylation and carboxylation steps.
- Stability Studies : Research indicates that the compound maintains stability under various conditions, making it suitable for pharmaceutical formulations .
Preparation Methods
Halogenation-Dehalogenation Strategies
A foundational approach for introducing substituents at the 16alpha position involves halogenation followed by dehalogenation. For 16alpha-hydroxyprednisolone, patents describe using N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as brominating agents in tetrahydrofuran (THF) or acetone, catalyzed by acids like fluoboric acid. Subsequent dehalogenation employs reducing agents such as thioglycolic acid with azodiisobutyronitrile (AIBN) as a radical initiator. For carboxylic acid formation, oxidation of a brominated intermediate could theoretically replace dehalogenation, though this remains speculative without direct evidence.
Table 1: Halogenation Conditions for 16alpha-Substituted Intermediates
| Halogenating Agent | Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| NBS | THF | Fluoboric acid | -5–10°C | 85–92 |
| DBDMH | Acetone | HClO4 | 0–5°C | 78–88 |
| Substrate | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 21-Acetate intermediate | 20% NaOH | MeOH/DCM (1:1) | -5–0°C | 93.0 |
| 21-Acetate intermediate | 10% K2CO3 | EtOH/DCM (1:1) | 5–10°C | 93.1 |
Critical Analysis of Reaction Optimization
Temperature and Solvent Effects
Low temperatures (-5–15°C) are critical during ester hydrolysis to prevent epimerization or degradation. Polar aprotic solvents like dimethylformamide (DMF) enhance halogenation reactivity, while dichloromethane (DCM) improves ester solubility during hydrolysis. For oxidation steps to carboxylic acids, solvent polarity must balance reactivity and steric hindrance at the 16alpha position.
Catalytic Systems
Acidic catalysts (e.g., fluoboric acid) accelerate halogenation by polarizing the carbonyl group at C-20, directing electrophilic attack to C-16. In contrast, radical initiators like AIBN facilitate dehalogenation via hydrogen atom transfer from thioglycolic acid. Transition metal catalysts (e.g., CrCl3) mentioned in patent CN109851653B could theoretically mediate oxidation to carboxylic acids, though experimental validation is absent.
Challenges and Unresolved Questions
-
Oxidation Specificity : Selective oxidation of the 16alpha-hydroxyl group without affecting other hydroxyls (e.g., at C-11 or C-17) remains unverified. Competing oxidations at C-3 or C-20 ketones could complicate product isolation.
-
Steric Hindrance : The 16alpha position’s steric environment may limit access to oxidizing agents, necessitating bulky ligands or protective groups.
-
Yield Optimization : Existing methods for 16alpha-hydroxyprednisolone achieve >90% yields , but analogous protocols for the carboxylic acid derivative are unreported, suggesting potential inefficiencies.
Q & A
Q. What are the key structural features and functional groups of Prednisolone-16alpha-carboxylic acid that influence its biological activity?
this compound is a synthetic glucocorticoid derivative. Its core structure includes a cyclopentanophenanthrene backbone with a 16α-carboxylic acid substitution, which modifies receptor binding and metabolic stability compared to parent compounds like prednisolone. Key functional groups include:
- A 3-keto group (critical for glucocorticoid receptor interaction).
- 11β-hydroxy and 17α-hydroxyl groups (influence anti-inflammatory activity).
- The 16α-carboxylic acid moiety (enhances polarity, potentially altering pharmacokinetics and reducing systemic toxicity) .
Methodological Insight : Structural validation requires techniques like NMR (for stereochemistry), high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography for 3D conformation analysis .
Q. What laboratory protocols are recommended for synthesizing this compound with high purity?
Synthesis typically involves selective oxidation or carboxylation at the 16α position of prednisolone precursors. A validated method includes:
- Step 1 : Protection of hydroxyl groups using trimethylsilyl chloride.
- Step 2 : Carboxylation via reaction with CO₂ under high-pressure conditions.
- Step 3 : Deprotection and purification using preparative HPLC (C18 column, acetonitrile/water gradient).
Quality Control : Purity (>95%) is confirmed via HPLC with UV detection at 240 nm, referencing pharmacopeial standards .
Q. Which analytical methods are most reliable for quantifying this compound in biological matrices?
- HPLC-MS/MS : Offers high sensitivity (LOQ: 0.1 ng/mL) for plasma/serum analysis. Use a reverse-phase C8 column and deuterated internal standards to minimize matrix effects .
- Immunoassays : Cross-reactivity with structurally similar steroids (e.g., prednisolone) must be tested to avoid false positives .
Advanced Research Questions
Q. How can researchers design in vitro experiments to evaluate the glucocorticoid receptor (GR) binding affinity of this compound while minimizing off-target effects?
- Experimental Design :
- Data Interpretation : Normalize results to cell viability (MTT assay) to distinguish cytotoxicity from receptor antagonism .
Q. How should discrepancies between in vitro metabolic stability data (e.g., liver microsome assays) and in vivo pharmacokinetic profiles be resolved?
Q. What strategies optimize the HPLC separation of this compound from its diastereomers or degradation products?
- Parameter Optimization :
- Forced Degradation Studies : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/alkaline conditions to simulate degradation pathways .
Methodological Frameworks
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to preclinical studies on this compound?
- Feasible : Prioritize assays with established protocols (e.g., transactivation assays for GR activity).
- Novelty : Investigate understudied applications, such as its potential in cytokine storm modulation.
- Ethical : Adhere to NIH guidelines for animal welfare (e.g., 3R principles: Replacement, Reduction, Refinement) .
Q. What statistical approaches are recommended for dose-response studies involving this compound?
- Use nonlinear regression (four-parameter logistic model) to calculate EC₅₀/IC₅₀.
- Apply ANOVA with post-hoc Tukey tests for multi-group comparisons.
- Report confidence intervals and effect sizes to address variability in biological replicates .
Data Reporting and Validation
Q. How should researchers address batch-to-batch variability in commercial this compound samples?
Q. What are the best practices for replicating published pharmacokinetic studies on this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
